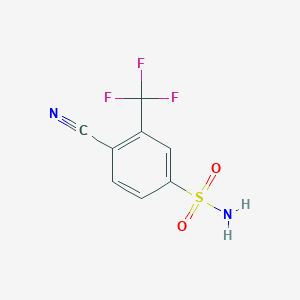

4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNVZATXCGMNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923676-92-0 | |

| Record name | 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide

This guide provides a comprehensive overview of a viable synthetic pathway for 4-cyano-3-(trifluoromethyl)benzenesulfonamide, a key intermediate in pharmaceutical manufacturing. The presented route is designed for clarity, reproducibility, and scalability, drawing upon established chemical principles and methodologies.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular architecture, featuring a cyano group, a trifluoromethyl group, and a sulfonamide moiety, makes it a versatile synthon for drug development. A notable application is its role as a precursor in the synthesis of nonsteroidal antiandrogens like Bicalutamide, which is used in the treatment of prostate cancer.[1][2] The efficient and reliable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This document outlines a robust, multi-step synthesis beginning from the readily available starting material, 4-amino-2-(trifluoromethyl)benzonitrile. The pathway involves a diazotization reaction followed by a sulfonyl chloride formation and subsequent amination.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages, starting from 4-amino-2-(trifluoromethyl)benzonitrile. This starting material is a known compound and its synthesis has been documented.[3][4][5][6][7]

Figure 1: Proposed synthesis pathway for this compound.

Part 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile

The initial step in this synthetic sequence is the conversion of the primary aromatic amine, 4-amino-2-(trifluoromethyl)benzonitrile, into its corresponding diazonium salt. This classic transformation, known as diazotization, is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of functional groups.[8]

Mechanism: The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid. The nitrous acid then reacts with the primary amine to form a stable diazonium salt at low temperatures.[9] The diazonium group is an excellent leaving group (as N₂ gas), making it a versatile intermediate for subsequent substitution reactions.[10]

Experimental Protocol: Synthesis of 4-Cyano-3-(trifluoromethyl)benzenediazonium chloride

-

Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the suspension to a temperature between 0 and 5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt.

-

Diazotization: While vigorously stirring, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 4-cyano-3-(trifluoromethyl)benzenediazonium chloride is used directly in the next step without isolation.

Part 2: Formation of 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride

The second stage of the synthesis involves the conversion of the diazonium salt to the corresponding sulfonyl chloride. This transformation can be achieved through a Sandmeyer-type reaction.[10][11][12][13][14]

Mechanism: The Sandmeyer reaction typically involves a copper(I) catalyst.[12] In this modified approach for sulfonyl chloride synthesis, sulfur dioxide is introduced into the reaction mixture in the presence of a copper catalyst, such as copper(II) chloride. The diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl).

Experimental Protocol: Synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride

-

Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(II) chloride (catalytic amount) in a suitable solvent, such as acetic acid.

-

Gas Introduction: Bubble sulfur dioxide gas through the catalyst solution while maintaining a low temperature.

-

Sandmeyer-type Reaction: Slowly add the previously prepared cold solution of 4-cyano-3-(trifluoromethyl)benzenediazonium chloride to the sulfur dioxide-saturated catalyst solution. The addition should be controlled to manage the evolution of nitrogen gas.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases. The reaction mixture is then poured onto ice-water, and the crude 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.

Part 3: Amination of 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride

The final step in the synthesis is the conversion of the sulfonyl chloride to the desired sulfonamide through amination.

Mechanism: This is a nucleophilic acyl substitution reaction where ammonia, in the form of aqueous ammonium hydroxide, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride from the previous step in a suitable organic solvent that is miscible with water, such as acetone or tetrahydrofuran.

-

Amination: Cool the solution in an ice bath and add concentrated aqueous ammonium hydroxide (excess) dropwise with vigorous stirring. A white precipitate of the sulfonamide should form.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring for an additional hour at room temperature to ensure the reaction goes to completion.

-

Purification: The precipitated product is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining ammonium salts, and then dried under vacuum to yield this compound. The purity of the final product can be assessed by techniques such as HPLC, NMR, and mass spectrometry.

| Step | Reactant | Reagents | Product | Typical Yield | Purity |

| 1 | 4-Amino-2-(trifluoromethyl)benzonitrile | NaNO₂, HCl | 4-Cyano-3-(trifluoromethyl)benzenediazonium chloride | In-situ | - |

| 2 | 4-Cyano-3-(trifluoromethyl)benzenediazonium chloride | SO₂, CuCl₂ | 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride | 60-70% | >95% |

| 3 | 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride | NH₄OH | This compound | 85-95% | >99% |

Table 1: Summary of the synthetic steps with typical yields and purities.

Conclusion

The described three-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of well-established reactions such as diazotization and Sandmeyer-type transformations, coupled with a straightforward amination, makes this route amenable to scale-up for industrial production. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity of the final product.

References

- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- Guidechem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 wiki.

- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

- Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline.

- Organic Chemistry – Specific Name Reactions. (n.d.).

- Wikipedia. (n.d.). Sandmeyer reaction.

- WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE.

- Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- Biosynth. (n.d.). 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | 942199-59-9.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.

- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

- ChemicalBook. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- PubMed. (2005, November 1). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography.

- PrepChem.com. (n.d.). Synthesis of α-cyano-4 fluoro-3-phenoxybenzyl methanesulfonate.

- Benchchem. (n.d.). Application Notes: Protocol for the Diazotization of 4-Amino-3-(tert-butyl)benzonitrile.

- Sigma-Aldrich. (n.d.). 4-amino-2-(trifluoromethyl)benzonitrile.

- EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. kvmwai.edu.in [kvmwai.edu.in]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzenesulfonamide: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound of significant interest in the field of medicinal chemistry. Its unique molecular architecture, featuring a benzenesulfonamide core substituted with both a cyano and a trifluoromethyl group, positions it as a valuable building block for the design and synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyano group and sulfonamide moiety offer versatile handles for further chemical modification.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a discussion of its synthetic pathways and potential applications in drug discovery.

Molecular and Physicochemical Profile

Core Molecular Information

The foundational identity of this compound is established by its chemical formula, molecular weight, and CAS number.

| Property | Value | Source |

| CAS Number | 923676-92-0 | [2][3] |

| Molecular Formula | C₈H₅F₃N₂O₂S | [2] |

| Molecular Weight | 250.2 g/mol | [2] |

| IUPAC Name | This compound | [4] |

digraph "4_Cyano_3_trifluoromethyl_benzenesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124", style="filled", fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#202124", style="filled", fillcolor="#EA4335"]; O2 [label="O", fontcolor="#202124", style="filled", fillcolor="#EA4335"]; N1 [label="N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; H1[label="H"]; H2[label="H"]; C7 [label="C"]; F1 [label="F", fontcolor="#FFFFFF", style="filled", fillcolor="#34A853"]; F2 [label="F", fontcolor="#FFFFFF", style="filled", fillcolor="#34A853"]; F3 [label="F", fontcolor="#FFFFFF", style="filled", fillcolor="#34A853"]; C8 [label="C"]; N2 [label="N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; S [pos="-2.1,1.2!"]; O1 [pos="-2.8,2.4!"]; O2 [pos="-2.8,0!"]; N1 [pos="-2.8,-1.2!"]; H1[pos="-3.5,-1.2!"]; H2[pos="-2.1,-1.2!"]; C7 [pos="3.5,1.2!"]; F1 [pos="4.2,0!"]; F2 [pos="4.2,2.4!"]; F3 [pos="4.2,1.2!"]; C8 [pos="2.8,0!"]; N2 [pos="3.9,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N1; N1 -- H1; N1 -- H2; C3 -- C7; C7 -- F1; C7 -- F2; C7 -- F3; C2 -- C8; C8 -- N2 [style=triple];

}

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the scarcity of experimental data, the following table summarizes predicted physicochemical properties, which are crucial for anticipating the compound's behavior in various experimental settings.

| Property | Predicted Value | Method/Source | Significance in Drug Discovery |

| Melting Point | Not available | - | Influences solubility and formulation development. |

| Boiling Point | Not available | - | Relevant for purification and stability at high temperatures. |

| Water Solubility | Sparingly soluble (predicted) | Inferred from structure | Affects bioavailability and formulation options. |

| logP (Octanol/Water Partition Coefficient) | 1.6 | XLogP3 | Indicates lipophilicity, impacting membrane permeability and absorption.[4] |

| pKa (Acid Dissociation Constant) | ~7-8 (predicted for sulfonamide N-H) | General chemical principles[5] | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Topological Polar Surface Area (TPSA) | 92.3 Ų | Angene Chemical[4] | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related benzenesulfonamide derivatives.[6][7] A common approach involves the chlorosulfonation of a substituted benzene ring followed by amination.

Figure 2: A plausible synthetic workflow for this compound.

Step-by-Step Methodologies (Representative Protocols)

The following protocols are representative and may require optimization for specific laboratory conditions.

Step 1: Chlorosulfonation of 2-Trifluoromethylbenzonitrile

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

-

Reagents: Cool the flask containing 2-trifluoromethylbenzonitrile in an ice bath.

-

Reaction: Slowly add chlorosulfonic acid (typically 2-4 equivalents) to the cooled and stirred starting material.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Amination of 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

-

Reaction Setup: In a well-ventilated fume hood, dissolve the 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Reagents: Cool the solution in an ice bath.

-

Reaction: Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.

-

Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the final compound, this compound, by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The carbon of the cyano group is expected in the δ 110-120 ppm range, while the carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400-3200 (two bands) |

| C≡N Stretch (Nitrile) | 2240-2220 |

| S=O Stretch (Sulfonamide) | 1350-1300 (asymmetric) and 1160-1120 (symmetric) |

| C-F Stretch (Trifluoromethyl) | 1350-1120 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would likely involve the loss of SO₂NH₂ and other characteristic fragments of the substituted benzene ring.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore found in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[8] The strategic placement of the cyano and trifluoromethyl groups allows for the fine-tuning of electronic and steric properties, which can significantly impact a molecule's biological activity and pharmacokinetic profile.

For instance, this compound is a precursor for the synthesis of nonsteroidal antiandrogen receptor modulators, which are investigated for the treatment of prostate cancer.[9] Its derivatives are also explored as inhibitors of various enzymes, highlighting its versatility as a scaffold in drug design.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a solid foundation based on its known molecular characteristics and well-established predictive methods. The outlined synthetic strategies and an understanding of its potential applications will aid researchers and drug development professionals in harnessing the potential of this compound for the creation of novel and effective therapeutic agents. Further experimental characterization of this molecule is highly encouraged to enrich the collective knowledge and facilitate its broader application in scientific research.

References

-

Angene Chemical. 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide(CAS# 923676-92-0). Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26685–26701.

- Yu, D., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 600-604.

- Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395.

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Available from: [Link]

-

Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 923676-92-0|this compound|BLD Pharm [bldpharm.com]

- 4. angenesci.com [angenesci.com]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzenesulfonamide: A Key Building Block in Modern Drug Discovery

Introduction: Unveiling a Scaffold of High Potential

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. 4-Cyano-3-(trifluoromethyl)benzenesulfonamide, identified by its CAS number 923676-92-0, represents a quintessential example of a molecular building block engineered for purpose.[1][2][3] This guide offers an in-depth technical exploration of this compound, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical rationale, potential applications, and the experimental considerations for its use. We will delve into the synergistic roles of its key functional groups, its likely applications as an intermediate in complex syntheses, and provide a framework for its practical implementation in a research setting.

Physicochemical Properties at a Glance

A solid understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 923676-92-0 | [1][2][3] |

| Molecular Formula | C8H5F3N2O2S | [1][2][3] |

| Molecular Weight | 250.2 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | NS(C1=CC(C(F)(F)F)=C(C#N)C=C1)(=O)=O | [2] |

| Topological Polar Surface Area | 92.3 Ų | [2] |

| XLogP3 | 1.6 | [2] |

These properties suggest a molecule with moderate lipophilicity and a significant polar surface area, characteristics that are often sought after in drug candidates to balance solubility and membrane permeability.

The Architectural Logic: Deconstructing the Key Functional Groups

The true potential of this compound lies in the strategic placement of its trifluoromethyl, cyano, and sulfonamide groups on a benzene ring. Each of these moieties contributes unique electronic and steric properties that are highly valued in medicinal chemistry.

The Power of the Trifluoromethyl Group: Enhancing Drug-like Properties

The trifluoromethyl (CF3) group is a cornerstone of modern drug design, and its inclusion in this scaffold is a deliberate and impactful choice.[4] Its primary contributions include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes in the body.[5][6] This can significantly increase a drug's half-life, a critical factor in developing effective pharmaceuticals.[6]

-

Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.[5][6]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the electronic distribution of the aromatic ring, influencing the pKa of nearby functional groups and potentially enhancing binding interactions with biological targets.[4][7]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of a molecule's steric and electronic properties.[5][7]

dot graph "Trifluoromethyl_Group_Impact" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

CF3 [label="Trifluoromethyl Group (CF3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic_Stability [label="Increased Metabolic Stability"]; Lipophilicity [label="Enhanced Lipophilicity"]; Binding_Affinity [label="Improved Binding Affinity"]; Bioavailability [label="Better Bioavailability"];

CF3 -> Metabolic_Stability [label="Strong C-F bond"]; CF3 -> Lipophilicity [label="Increases LogP"]; CF3 -> Binding_Affinity [label="Steric & Electronic Effects"]; Lipophilicity -> Bioavailability; Metabolic_Stability -> Bioavailability; } caption: Impact of the Trifluoromethyl Group on Drug Properties.

The Sulfonamide Moiety: A Versatile Pharmacophore

The sulfonamide (-SO2NH2) group is a well-established pharmacophore with a rich history in drug discovery. Its presence in this compound provides several key advantages:

-

Hydrogen Bonding Capabilities: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the active sites of target proteins.[6] This is often crucial for achieving high binding affinity and selectivity.

-

Structural Scaffold: It serves as a core structural element in a wide range of drugs, including anticancer and antimicrobial agents.[6][8]

-

Intermediate for Synthesis: The sulfonamide nitrogen can be further functionalized, allowing for the extension of the molecular scaffold and the exploration of structure-activity relationships.

dot graph "Sulfonamide_Interactions" { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Sulfonamide [label="{-SO2NH2 Moiety}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Target [label=" Active Site | Amino Acid Residues"];

Sulfonamide -> Protein_Target:f1 [label="Hydrogen Bonding", dir=both]; } caption: Sulfonamide Moiety in Ligand-Target Interactions.

Applications in Drug Discovery: An Intermediate for High-Value Targets

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of more complex and biologically active molecules. The combination of its functional groups makes it particularly well-suited for the development of targeted therapies.

One of the most compelling applications is in the synthesis of Selective Androgen Receptor Modulators (SARMs). A patent for a potent SARM, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, highlights a structurally related core.[9] This suggests that this compound could be a key precursor in the development of compounds for hormonal therapies, such as male contraception.[9]

Furthermore, the benzenesulfonamide scaffold is a known inhibitor of carbonic anhydrase IX, a target in anticancer and antimicrobial research.[8] The unique substitution pattern of this compound could be leveraged to design novel inhibitors with improved selectivity and potency.

Proposed Synthetic Workflow

The synthesis of this compound would likely start from a readily available precursor, such as 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride. A general, two-step conceptual workflow is outlined below. It is important to note that this is a proposed pathway and would require optimization and validation in a laboratory setting.

Step 1: Chlorosulfonation of 2-Cyano-4-(trifluoromethyl)aniline

The initial step would involve the introduction of the sulfonyl chloride group onto the aniline precursor.

-

Reactants: 2-Cyano-4-(trifluoromethyl)aniline, Chlorosulfonic acid.

-

Solvent: A suitable inert solvent, such as dichloromethane.

-

Procedure:

-

Dissolve 2-Cyano-4-(trifluoromethyl)aniline in the solvent and cool the mixture in an ice bath.

-

Slowly add chlorosulfonic acid dropwise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction with ice water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, likely through recrystallization.

-

Step 2: Ammonolysis of the Sulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide.

-

Reactants: 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, Ammonium hydroxide.

-

Solvent: A polar solvent like tetrahydrofuran (THF) or acetone.

-

Procedure:

-

Dissolve the sulfonyl chloride in the chosen solvent.

-

Add an excess of concentrated ammonium hydroxide solution dropwise at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

-

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="2-Cyano-4-(trifluoromethyl)aniline"]; Step1 [label="Chlorosulfonation\n(Chlorosulfonic Acid)"]; Intermediate [label="4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride"]; Step2 [label="Ammonolysis\n(Ammonium Hydroxide)"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption: Proposed Synthetic Workflow.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a strategically designed chemical entity that embodies key principles of modern medicinal chemistry.[10][11] Its trifluoromethyl group offers enhanced metabolic stability and lipophilicity, while the sulfonamide moiety provides crucial hydrogen bonding capabilities and a point for further chemical elaboration.[5][6] As an intermediate, it holds significant promise for the synthesis of high-value therapeutic agents, particularly in the realms of selective androgen receptor modulators and enzyme inhibitors. The insights and proposed experimental framework provided in this guide are intended to empower researchers to effectively harness the potential of this versatile building block in their drug discovery endeavors.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- Trifluoromethyl group - Wikipedia.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- This compound - Amerigo Scientific.

- EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)

- 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide(CAS# 923676-92-0 ) - Angene Chemical.

- This compound - ChemicalBook.

- 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 - Benchchem.

- 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | 942199-59-9 - Biosynth.

- Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed.

- 923676-92-0|this compound|BLD Pharm.

- 4-(Trifluoromethyl)benzenesulfonamide - Chem-Impex.

- 4-(2-chloro-4-cyanoanilino)-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzenesulfonamide.

- Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography - PubMed.

- Synthesis of α-cyano-4 fluoro-3-phenoxybenzyl methanesulfon

- Polyethylene glycol lauryl ether - Common Chemistry - CAS.org.

- Applications of amide isosteres in medicinal chemistry - PubMed.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central.

- Biological Activities of N

- Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular P

- Polyoxyethylene lauryl ether CAS#: 9002-92-0 - ChemicalBook.

- CAS 9002-92-0 Polyoxyethylene lauryl ether - Alfa Chemistry.

- Fatty Alcohol Ethoxylate (LAURETH-12) - Eco-Friendly Nonionic Surfactant | BookChem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

- Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC - NIH.

- Application of sulfoximines in medicinal chemistry

- Discovery of carbon-carbon bond-forming reaction opens the door to more stable drugs.

- Recent advances in the development of covalent inhibitors - RSC Publishing.

- (PDF)

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. angenesci.com [angenesci.com]

- 3. This compound [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyano-3-(trifluoromethyl)benzenesulfonamide solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound, a critical intermediate in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide. While specific solubility data for this compound is not widely published, this guide equips researchers, process chemists, and drug development professionals with the foundational principles and robust methodologies required to generate and interpret this crucial physicochemical parameter. We delve into the molecular characteristics influencing solubility, present a gold-standard experimental protocol for its determination, and discuss the profound implications of this data on process optimization, purification strategies, and overall manufacturing efficiency. This document is designed to serve as a practical and authoritative resource for scientists working with this and structurally related pharmaceutical intermediates.

Introduction: The Strategic Importance of Intermediate Solubility

In pharmaceutical process development, the efficiency, scalability, and robustness of a synthetic route are profoundly influenced by the physicochemical properties of its intermediates. This compound is a pivotal building block in the manufacture of Bicalutamide, a widely used therapeutic for prostate cancer.[1][2] The solubility of this intermediate is not merely an academic data point; it is a critical process parameter that dictates solvent selection for reaction and crystallization, influences reaction kinetics, and governs the efficacy of purification operations. A poorly understood solubility profile can lead to suboptimal yields, challenging purification protocols, and unforeseen scalability issues. This guide, therefore, provides the necessary scientific framework and practical methodology to empower researchers to systematically characterize the solubility of this vital compound.

Physicochemical Profile and Solubility Prediction

To logically approach solubility determination, one must first analyze the molecular structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Data | Source |

|---|---|---|

| CAS Number | 923676-92-0 | [3] |

| Molecular Formula | C₈H₅F₃N₂O₂S | [3] |

| Molecular Weight | 250.2 g/mol |[3] |

The solubility behavior is dictated by the interplay of its functional groups:

-

Sulfonamide Group (-SO₂NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). This feature is a primary driver of solubility in polar protic solvents.[4]

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. While it enhances lipophilicity, which might suggest solubility in non-polar solvents, its inductive effect increases the acidity of the N-H protons, enhancing potential interactions with basic solvents.[4]

-

Cyano Group (-C≡N): A strongly polar and electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring provides a non-polar, hydrophobic backbone to the molecule.

Expertise-Driven Solubility Prediction: Based on this structure, a qualitative prediction can be made. The presence of multiple polar, hydrogen-bonding groups suggests that This compound will exhibit preferential solubility in polar organic solvents (e.g., alcohols, acetone, acetonitrile) and very low solubility in non-polar solvents (e.g., hexane, toluene) and water. The final drug, Bicalutamide, is itself classified as a BCS Class II drug, noted for its low aqueous solubility.[5] It is logical to infer that this key intermediate shares this characteristic of being sparingly soluble in aqueous media.

Authoritative Protocol: Isothermal Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, a rigorously validated methodology is essential. The "shake-flask" method is the universally recognized gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[6][7] This method ensures that a true thermodynamic equilibrium is reached between the dissolved solute and the excess solid phase.

The Principle of Isothermal Equilibrium

The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent at a constant, controlled temperature until the rate of dissolution equals the rate of precipitation. The concentration of the compound in the liquid phase at this point is, by definition, its equilibrium solubility.[6]

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the integrity of the final data.

-

System Preparation:

-

Dispense a precise volume (e.g., 2.0 mL) of the chosen analytical-grade solvent into a series of glass vials.

-

Add an excess amount of this compound to each vial. A visible layer of undissolved solid must remain at the end of the experiment.

-

Causality: Using a clear excess of solid is the fundamental requirement for achieving saturation. Without it, the measured concentration would not represent the true solubility limit.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 48 hours. It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) during initial validation to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

-

Causality: Sufficient agitation time is critical to overcome kinetic barriers to dissolution. The system must reach a stable thermodynamic state for the data to be valid.[6]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 2 hours to allow fine particles to settle.

-

Carefully draw the supernatant using a syringe and immediately pass it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: This filtration step is critical to prevent microscopic, undissolved solid particles from entering the analytical sample, which would falsely inflate the measured solubility.

-

-

Quantification:

-

Accurately prepare a serial dilution of the filtered supernatant using a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be prepared using known concentrations of the reference standard.

-

Causality: HPLC provides the specificity and sensitivity required for accurate quantification. A validated method ensures linearity, accuracy, and precision of the measurement.

-

-

Data Reporting:

-

Calculate the concentration in the original supernatant, accounting for all dilution factors.

-

Express the final solubility in standard units, such as mg/mL or g/100 mL.

-

Strategic Solvent Selection for Screening

A comprehensive solubility profile should be built by testing a range of solvents with varying polarities and hydrogen bonding capabilities.[8]

Table 2: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | Expected to be effective due to hydrogen bonding with the sulfonamide group. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Strong dipole moments can interact effectively with the cyano and trifluoromethyl groups. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate polarity, can act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Common process solvents with moderate polarity. |

| Chlorinated | Dichloromethane (DCM) | Can dissolve moderately polar compounds, but with lower capacity for hydrogen bonding. |

| Aromatic | Toluene | Primarily non-polar; expected to be a poor solvent, providing a lower baseline. |

| Non-polar Aliphatic | n-Heptane, Cyclohexane | Expected to have very low solubility, useful for anti-solvent crystallization studies. |

| Aqueous | Purified Water, pH 7.4 Buffer | Essential for understanding behavior in aqueous workups and for biopharmaceutical context.[9] |

Application of Solubility Data in Process Chemistry

The generated solubility data is not an end in itself but a tool for rational process design.

-

Reaction Solvent Choice: A solvent in which the starting materials and the intermediate are highly soluble is often chosen to ensure a homogeneous reaction mixture, which can improve reaction rates and minimize side reactions. Based on the predicted profile, solvents like Acetonitrile or DMF would be strong candidates.

-

Purification by Crystallization: The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures. The data from a temperature-dependent solubility study is therefore invaluable for designing high-yield, high-purity crystallization protocols.

-

Anti-Solvent Selection: A solvent in which the compound is highly soluble (e.g., Acetone) can be mixed with an "anti-solvent" in which it is insoluble (e.g., Heptane or Water) to induce rapid and efficient precipitation or crystallization. The solubility data directly informs the choice of this anti-solvent.

Conclusion

References

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. (URL not directly available, referenced via search result context).

- Pascual, A. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de Documents de la UAB. (URL not directly available, referenced via search result context).

- Jain, A., & Ran, Y. (2010). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. ResearchGate. (URL not directly available, referenced via search result context).

- Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. (URL not directly available, referenced via search result context).

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Chem-Impex International. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. Retrieved from [Link]

-

Volkova, T. V., et al. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Shayan, M., et al. (2024). Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). 3-Cyano-4-fluorobenzenesulfonyl chloride Properties vs Pressure. Retrieved from [Link]

-

DergiPark. (n.d.). Bioavailability File: Bicalutamide. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Analysis of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Foreword: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-Cyano-3-(trifluoromethyl)benzenesulfonamide is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its primary role is as a critical starting material in the synthesis of bicalutamide, a non-steroidal antiandrogen agent used in the treatment of prostate cancer.[1][2] The precise arrangement of its cyano, trifluoromethyl, and sulfonamide moieties on the benzene ring dictates its reactivity and suitability for downstream applications. Therefore, rigorous structural confirmation and purity assessment are not merely procedural formalities but are fundamental to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a multi-faceted approach to the spectroscopic characterization of this molecule. We move beyond rote data reporting to explain the causal relationships between molecular structure and spectral output. Each analytical protocol is presented as a self-validating workflow, designed to provide researchers and drug development professionals with a robust framework for unambiguous compound identification and quality control.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of substituents on the benzene ring creates a unique electronic and magnetic environment, which is the basis for its distinct spectroscopic signature.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. For this molecule, a combination of these experiments is essential.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, being aprotic, allows for the observation of the exchangeable N-H protons of the sulfonamide group. The electron-withdrawing nature of the SO₂NH₂, CN, and CF₃ groups deshields the aromatic protons, shifting them downfield in the ¹H NMR spectrum.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following table summarizes the expected chemical shifts and coupling patterns. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds. [3][4][5]

| Nucleus | Position (see Fig. 1) | Predicted Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H3 | 8.3 - 8.5 | d (doublet) | Deshielded by adjacent SO₂NH₂ and meta to CF₃. Shows small meta coupling to H1. |

| ¹H | H2 | 8.2 - 8.4 | dd (doublet of doublets) | Ortho-coupled to H3 and meta-coupled to H1. |

| ¹H | H1 | 8.0 - 8.2 | d (doublet) | Deshielded by adjacent CF₃. Shows meta coupling to H3 and H2. |

| ¹H | -SO₂NH₂ | 7.4 - 7.6 | s (singlet, broad) | Exchangeable protons; integral corresponds to 2H. Shift is solvent-dependent. |

| ¹⁹F | -CF₃ | -61 to -63 | s (singlet) | Typical range for an aryl trifluoromethyl group. [4][6] |

| ¹³C | C4 (-CN) | 135 - 138 | s | |

| ¹³C | C1 (-SO₂NH₂) | 142 - 145 | s | |

| ¹³C | C3 (-CF₃) | 128 - 132 | q (quartet) | C-F coupling splits the signal. |

| ¹³C | Aromatic C-H | 125 - 135 | d | |

| ¹³C | -C N | 115 - 118 | s |

| ¹³C | -C F₃ | 120 - 124 | q (quartet) | Large one-bond C-F coupling. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.52 ppm for ¹³C NMR) as the primary internal reference. [3]3. Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire data using a standard single-pulse experiment without proton decoupling. A spectral width of ~50 ppm centered around -60 ppm is appropriate. Use an external reference standard if precise chemical shift reporting is required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals to confirm proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The key functional groups in this compound each have characteristic, high-energy vibrations that appear in the diagnostic region of the spectrum (>1500 cm⁻¹). The nitrile (C≡N) stretch is particularly sharp and intense due to the large change in dipole moment during vibration. The sulfonamide group gives rise to multiple distinct bands: two strong S=O stretches (asymmetric and symmetric) and N-H stretches.

Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | -SO₂NH₂ | 3400 - 3200 | Medium | Often appears as two distinct peaks for symmetric and asymmetric stretches. |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak | |

| C≡N Stretch | -C≡N | 2240 - 2220 | Strong, Sharp | A highly characteristic and clean signal for nitriles. [7][8] |

| S=O Asymmetric Stretch | -S (=O )₂- | 1370 - 1330 | Strong | |

| S=O Symmetric Stretch | -S (=O )₂- | 1180 - 1160 | Strong | The presence of two strong bands in this region is indicative of a sulfonamide. |

| C-F Stretch | -CF₃ | 1350 - 1120 | Strong | Often complex and may overlap with other absorptions like the S=O stretch. |

| Aromatic C=C Bending | Ar C=C | 1600 - 1450 | Medium-Weak | Fingerprint region bands confirming the aromatic ring. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is standard practice.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Causality: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode. The molecular formula is C₈H₅F₃N₂O₂S, giving a monoisotopic mass of approximately 250.00 g/mol . [9]High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy (typically <5 ppm error).

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Technique | Notes |

| [M+H]⁺ | 251.008 | ESI-HRMS (+) | Protonated molecular ion. Confirms molecular weight. |

| [M-H]⁻ | 248.992 | ESI-HRMS (-) | Deprotonated molecular ion, likely from the acidic N-H proton. |

| [M+Na]⁺ | 273.000 | ESI-HRMS (+) | Sodium adduct, commonly observed. |

| [M-SO₂NH₂]⁺ | 171.021 | EI/CID | Fragment corresponding to the loss of the sulfonamide group. |

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatography (Optional but Recommended): Use a reverse-phase C18 column with a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.

-

Mass Spectrometer Setup (ESI):

-

Ionization Mode: Run in both positive and negative ESI modes.

-

Mass Range: Scan a range from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: Set according to instrument recommendations (e.g., 120-150 °C).

-

-

Data Acquisition: Acquire full scan data. If fragmentation is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion (e.g., m/z 251) and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant adducts or fragments. Use the instrument software to calculate the exact mass and predict the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, this technique characterizes the π → π* transitions of the substituted benzene ring.

Expertise & Causality: The aromatic ring is the primary chromophore. The presence of multiple electron-withdrawing groups is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted benzene. The spectrum is typically simple, showing one or two strong absorption bands.

Predicted UV-Vis Data

| Solvent | Predicted λ_max (nm) | Transition Type |

| Ethanol or Methanol | 220 - 240 and 270 - 290 | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Create a dilute solution from this stock to achieve an absorbance reading between 0.1 and 1.0 AU.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Synthesis of Findings

The true power of this multi-technique approach lies in the convergence of data. The molecular weight from MS confirms the elemental composition. FT-IR validates the presence of all key functional groups. Finally, NMR spectroscopy assembles these pieces, confirming the precise connectivity and stereochemistry of the molecule. The ¹H NMR splitting patterns, in particular, provide irrefutable evidence for the 1,2,4-trisubstitution pattern on the benzene ring. Together, these spectroscopic methods provide a comprehensive and definitive structural proof of this compound, ensuring its identity and quality for critical applications in drug development.

References

-

Cardiff University, ORCA. (n.d.). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bicalutamide. PubChem. Retrieved from [Link]

- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.

- Google Patents. (n.d.). EP1863759A1 - Process for preparation of bicalutamide.

- Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide. PMC. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (C8H3ClF3NO2S). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. Retrieved from [Link]

Sources

- 1. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

The Lynchpin of Modern Anti-Androgens: A Technical Guide to 4-Cyano-3-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the development of treatments for hormone-sensitive cancers, the strategic selection of chemical intermediates is paramount. These molecular building blocks dictate the efficiency, scalability, and ultimately, the economic viability of synthesizing complex active pharmaceutical ingredients (APIs). Among these crucial intermediates, 4-cyano-3-(trifluoromethyl)benzenesulfonamide has emerged as a cornerstone in the synthesis of a new generation of non-steroidal anti-androgen drugs. This in-depth technical guide provides a comprehensive overview of this pivotal molecule, from its synthesis and chemical properties to its critical role in the production of life-saving therapeutics.

Introduction: The Significance of a Well-Positioned Intermediate

This compound, with the molecular formula C₈H₅F₃N₂O₂S, is a substituted aromatic sulfonamide.[1] Its importance lies in the unique arrangement of its functional groups: a cyano (-CN) group, a trifluoromethyl (-CF₃) group, and a sulfonamide (-SO₂NH₂) group, all attached to a benzene ring. This specific substitution pattern makes it an ideal precursor for the synthesis of several blockbuster anti-androgen drugs, including Bicalutamide, Enzalutamide, Apalutamide, and Darolutamide. These drugs are at the forefront of treating castration-resistant prostate cancer (CRPC), a significant challenge in oncology.

The trifluoromethyl group enhances the metabolic stability and lipophilicity of the final drug molecule, while the cyano and sulfonamide moieties provide key reactive handles for the construction of the complex heterocyclic structures characteristic of these APIs. This guide will delve into the causality behind the experimental choices in the synthesis and application of this vital intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃N₂O₂S | [1][2] |

| Molecular Weight | 250.2 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 141-145 °C (for the precursor aniline) | [3] |

| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Limited solubility in water. | Inferred from general sulfonamide properties and synthesis protocols. |

| pKa | The sulfonamide proton has an acidic character, with a pKa typically in the range of 9-11, influenced by the electron-withdrawing groups on the aromatic ring. | General chemical principles of sulfonamides. |

Spectroscopic Characterization:

While a dedicated, publicly available, fully annotated spectrum for this compound is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms, including the quaternary carbons of the cyano and trifluoromethyl groups, and the carbons of the benzene ring. The trifluoromethyl group would cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonamide group (N-H stretching around 3300-3200 cm⁻¹, and S=O stretching around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the cyano group (C≡N stretching around 2230-2210 cm⁻¹), and the C-F bonds of the trifluoromethyl group (strong absorptions in the 1300-1100 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 250.2, with characteristic fragmentation patterns involving the loss of SO₂ and other functional groups.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route starts from the readily available 4-cyano-3-(trifluoromethyl)aniline.

Synthesis Workflow

The overall synthetic workflow can be visualized as a three-step process:

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Diazotization of 4-Cyano-3-(trifluoromethyl)aniline (Sandmeyer Reaction)

The first step involves the conversion of the primary aromatic amine of 4-cyano-3-(trifluoromethyl)aniline to a diazonium salt. This is a classic Sandmeyer reaction, a powerful tool in aromatic chemistry for introducing a wide range of functional groups.[4]

-

Methodology:

-

Suspend 4-cyano-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

The resulting diazonium salt solution is typically used immediately in the next step without isolation due to its instability.

-

-

Causality of Experimental Choices:

-

Low Temperature: Diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature is crucial for safety and to prevent the unwanted formation of phenols.

-

Excess Acid: The presence of excess acid prevents the coupling of the diazonium salt with unreacted aniline, which would lead to the formation of diazoamino compounds.

-

Step 2: Sulfonylation to form 4-Cyano-3-(trifluoromethyl)benzenesulfonyl Chloride

The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to form the corresponding sulfonyl chloride.

-

Methodology:

-

In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid.

-

Add copper(II) chloride (CuCl₂) as a catalyst to the SO₂ solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ mixture with continuous stirring.

-

A vigorous evolution of nitrogen gas will be observed. The reaction is typically allowed to proceed until the gas evolution ceases.

-

The reaction mixture is then poured into ice-water, and the precipitated 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

-

-

Causality of Experimental Choices:

-

Copper Catalyst: The copper salt facilitates the radical-mediated decomposition of the diazonium salt and the subsequent reaction with sulfur dioxide.

-

Sulfur Dioxide: SO₂ acts as the source of the sulfonyl group.

-

Step 3: Ammonolysis to this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia.

-

Methodology:

-

Dissolve the 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) or bubble ammonia gas through the solution with stirring.

-

The reaction is typically exothermic and should be controlled by the rate of ammonia addition.

-

After the reaction is complete, the product is usually precipitated by adding the reaction mixture to water.

-

The solid this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Causality of Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the sulfonyl chloride and also neutralizes the hydrochloric acid formed as a byproduct, preventing side reactions.

-

Application as a Key Intermediate in Drug Synthesis

The strategic importance of this compound is most evident in its application as a pivotal intermediate in the synthesis of several non-steroidal anti-androgen drugs.

Role in the Synthesis of Bicalutamide

Bicalutamide is a first-generation non-steroidal anti-androgen. One of the established synthetic routes to Bicalutamide utilizes 4-cyano-3-(trifluoromethyl)aniline, the precursor to our topic compound.[5] The synthesis involves the reaction of this aniline with a suitably functionalized epoxide. A key step is the formation of an amide bond between the aniline and a carboxylic acid derivative. The sulfonamide analog, this compound, can also be envisioned as a starting point for similar amide bond formations after appropriate functional group interconversions.

Caption: Role of the aniline precursor in Bicalutamide synthesis.

Role in the Synthesis of Enzalutamide